Cicloprolol

Intrinsic sympathomimetic activity Beta-adrenoceptor partial agonism Heart failure pharmacology

Cicloprolol (developmental code SL-75177; also cycloprolol) is a β-adrenergic receptor antagonist classified as a cardioselective β1-blocker with concurrent partial agonist (intrinsic sympathomimetic activity, ISA) of approximately 30% at β-adrenergic receptors. Originating from Sanofi-Synthelabo and patented under U.S.

Molecular Formula C18H29NO4
Molecular Weight 323.4 g/mol
CAS No. 63659-12-1
Cat. No. B1201739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCicloprolol
CAS63659-12-1
Synonymscicloprolol
cicloprolol hydrochloride
Molecular FormulaC18H29NO4
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O
InChIInChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3
InChIKeyJNDJPKHYZWRRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cicloprolol (CAS 63659-12-1): β1-Selective Beta-Modulator with Quantifiable Partial Agonist Activity for Cardiovascular Research Procurement


Cicloprolol (developmental code SL-75177; also cycloprolol) is a β-adrenergic receptor antagonist classified as a cardioselective β1-blocker with concurrent partial agonist (intrinsic sympathomimetic activity, ISA) of approximately 30% at β-adrenergic receptors [1]. Originating from Sanofi-Synthelabo and patented under U.S. Patent 4,311,708, cicloprolol was never marketed but has been extensively characterized in clinical and preclinical investigations for heart failure and coronary artery disease with impaired left ventricular function [2]. Its defining pharmacological characteristic is concentration-dependent modal switching: it functions as a β1-agonist at normal adrenergic tone, providing baseline sympathetic drive, and converts to a β1-antagonist during high adrenergic discharge, protecting against excessive catecholamine stimulation [2]. This dual behavior distinguishes it from both pure antagonists (e.g., atenolol, bisoprolol) and higher-ISA partial agonists (e.g., xamoterol, ISA 45%).

Why Cicloprolol Cannot Be Replaced by Other β1-Selective Blockers or Partial Agonists: Pharmacological Substitution Risks


Cicloprolol occupies a narrow and quantifiable pharmacological niche that prevents direct substitution with other β-blockers. Among β1-selective agents, pure antagonists such as atenolol and bisoprolol lack ISA entirely and have been shown to reduce left ventricular ejection fraction during exercise — an effect opposite to cicloprolol's hemodynamic profile [1]. Among partial agonists, xamoterol carries a substantially higher ISA (45% vs. cicloprolol's 30%), which alters the balance between agonism and antagonism and yields a different intrinsic activity relative to isoproterenol (0.65 vs. 0.70) [1][2]. The non-selective partial agonist pindolol, meanwhile, lacks the β1-selectivity of cicloprolol — it actively antagonizes β2-mediated tracheal relaxation, a property absent in cicloprolol, contributing to a distinct side-effect and hemodynamic profile [2]. These quantitative differences in ISA magnitude, intrinsic activity, and receptor selectivity converge to produce a unique hemodynamic signature — preserved or improved cardiac output, stroke volume, and ejection fraction — that cannot be assumed from any other single agent in the class. Generic substitution without accounting for these parameters risks loss of the specific agonist/antagonist balance that defines cicloprolol's research and therapeutic utility.

Cicloprolol Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Intrinsic Sympathomimetic Activity (ISA) Level Positioning — Cicloprolol 30% vs. Xamoterol 45% vs. Pure Antagonists 0%

Cicloprolol exhibits an ISA of approximately 30% at β-adrenergic receptors, placing it in a quantitatively distinct intermediate position: substantially above pure β1-antagonists (atenolol, bisoprolol, metoprolol: ISA ~0%) and meaningfully below the higher-ISA partial agonist xamoterol (ISA ~45%) [1][2]. This intermediate ISA is hypothesized to provide a therapeutically relevant balance — sufficient to maintain baseline sympathetic tone and prevent the myocardial depression associated with pure antagonists, yet low enough to avoid the excessive agonism and potential tachycardia linked to higher-ISA agents [2].

Intrinsic sympathomimetic activity Beta-adrenoceptor partial agonism Heart failure pharmacology

Intrinsic Activity Relative to Isoproterenol — Cicloprolol 0.70 vs. Xamoterol 0.65 vs. Pindolol 0.45 in Catecholamine-Depleted Rats

In anesthetized catecholamine-depleted or pithed rats, all three partial agonists increased heart rate. Their intrinsic activities (α) relative to the full agonist isoproterenol (α=1.0 by definition) were quantified as cicloprolol 0.70, xamoterol 0.65, and pindolol 0.45 [1]. This demonstrates that cicloprolol possesses the highest β1-agonist efficacy among the three tested partial agonists under these experimental conditions. The positive chronotropic effects of cicloprolol and xamoterol were competitively antagonized by betaxolol and propranolol, confirming β1-receptor mediation; in contrast, a portion of pindolol's chronotropic effect was resistant to these antagonists, indicating a non-β1 component to its activity [1].

Intrinsic activity Beta-1 adrenoceptor agonism Chronotropic response

Functional β1-Adrenoceptor Selectivity — Cicloprolol and Xamoterol Inactive at Tracheal β2-Receptors vs. Pindolol's Non-Selective Blockade

In carbachol-contracted guinea pig trachea — a model of β2-adrenoceptor-mediated smooth muscle relaxation — cicloprolol and xamoterol were both relatively inactive against isoproterenol-induced relaxation, in contrast to pindolol, which demonstrated significant β2-blocking activity [1]. The study concluded that 'only cicloprolol and xamoterol show an elevated degree of selectivity toward the beta-1 adrenoceptor subtype' [1]. Furthermore, in isolated spontaneously beating guinea pig right atria (β1-model), cicloprolol and xamoterol were equipotent β1-antagonists but were approximately 50 times less potent than pindolol, confirming that pindolol's higher potency comes at the cost of lost β1-selectivity [1].

Beta-1 selectivity Beta-2 adrenoceptor Tracheal relaxation Receptor subtype selectivity

Hemodynamic Preservation During Exercise vs. Atenolol — Cicloprolol Maintains LV Ejection Fraction While Atenolol Depresses It in Coronary Artery Disease Patients

In a randomized, controlled, head-to-head hemodynamic study of 24 ischemic patients with diminished cardiac reserve, cicloprolol and atenolol were compared at equivalent intravenous β-blocking doses [1]. At rest, atenolol reduced heart rate and cardiac index while increasing diastolic blood pressure, systemic vascular resistance index (SVRI), and pulmonary artery occluded pressure. In contrast, cicloprolol increased left ventricular ejection fraction, reduced end-diastolic volume, and tended to reduce filling pressure without altering other variables [1]. During bicycle exercise, atenolol reduced ejection fraction and increased SVRI; cicloprolol did not significantly alter these parameters. Exercise tachycardia attenuation and cardiac index increase were similar between the two agents [1]. The study concluded that 'cardiac performance assessed from left ventricular stroke index or ejection fraction/filling pressure relationships was less depressed after cicloprolol as compared with atenolol' [1].

Left ventricular ejection fraction Exercise hemodynamics Coronary heart disease Beta-blocker comparison

Exercise Ejection Fraction Improvement in Left Ventricular Dysfunction — Cicloprolol Increases LVEF from 31±2% to 36±2% (P<0.01) During Supine Bicycle Exercise

In a hemodynamic dose-response study of 22 patients with impaired left ventricular function due to coronary artery disease, the effects of cumulative intravenous cicloprolol (0.2 mg/kg total) were assessed at rest and during supine bicycle exercise via radionuclide ventriculography [1]. During exercise, left ventricular ejection fraction increased significantly from 31±2% (control exercise) to 36±2% after cicloprolol (P<0.01), while cardiac volume was reduced and exercise tachycardia was attenuated [1]. Patients with resting heart rate below 75 beats/min and ejection fraction greater than 35% showed the greatest improvement. At rest, cicloprolol increased systolic arterial pressure without changing mean blood pressure, while heart rate and cardiac index remained unchanged [1].

Left ventricular dysfunction Exercise ejection fraction Ischemic heart disease Radionuclide ventriculography

Cicloprolol Application Scenarios: Evidence-Backed Research and Industrial Use Cases for Procurement Planning


Heart Failure Research Requiring Beta-Blockade Without Resting Hemodynamic Compromise

Cicloprolol is uniquely suited for heart failure models where standard β1-antagonists risk depressing resting cardiac function. The clinical safety study by Cocco et al. (1992) demonstrated that cicloprolol did not affect resting heart rate or blood pressure in patients with chronic heart failure, yet significantly reduced peak exercise heart rate and peak rate-pressure product — especially in patients with sinus rhythm [1]. The drug did not induce bradycardia or arrhythmias, and resting and exercise ejection rates were unaffected. Side effects were few and similar to placebo [1]. This profile — β-blockade during sympathetic excess without resting cardiac depression — is directly attributable to cicloprolol's 30% ISA and distinguishes it from pure antagonists like atenolol, which reduce resting cardiac index even at therapeutic doses [2]. For heart failure research protocols requiring preserved baseline hemodynamics with on-demand exercise heart rate control, cicloprolol is the evidence-supported choice.

Ischemic Heart Disease Models with Impaired Left Ventricular Function — Beta-Blockade Without Sacrificing Exercise Cardiac Performance

In coronary artery disease with diminished cardiac reserve, the choice of β-blocker critically affects exercise hemodynamics. The direct head-to-head comparison by Silke et al. (1989) established that cicloprolol, unlike atenolol, preserves left ventricular ejection fraction and does not increase systemic vascular resistance during exercise [2]. Furthermore, the dose-response study by Silke et al. (1987) demonstrated that cicloprolol actively improves exercise ejection fraction in patients with LV dysfunction (31±2% → 36±2%, P<0.01) [3]. For preclinical or clinical research protocols modeling ischemic cardiomyopathy where beta-blockade is indicated but exercise cardiac output must be maintained, cicloprolol provides a hemodynamic profile that avoids the exercise-induced LV function depression documented with pure β1-antagonists.

Pharmacological Tool for β1-Adrenoceptor Partial Agonism Research — ISA Quantification and Receptor Selectivity Studies

Cicloprolol's well-characterized partial agonist profile — ISA 30%, intrinsic activity 0.70 relative to isoproterenol, and functional β1-selectivity — makes it a valuable reference compound for β-adrenoceptor pharmacology research [4]. The three-way comparison by Hicks et al. (1987) provides quantitative benchmarks against xamoterol (ISA 45%, intrinsic activity 0.65) and pindolol (intrinsic activity 0.45, non-selective) across multiple in vivo and in vitro preparations [4]. Researchers studying receptor reserve, agonist-trafficking, biased signaling, or the molecular determinants of ISA can use cicloprolol as a mid-range ISA reference point. Its functional β2-sparing profile (documented in guinea pig trachea) further qualifies it as a cleaner probe for cardiac β1-receptor pharmacology than the non-selective pindolol [4].

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